molecular formula C27H26N2O4 B2360688 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one CAS No. 902332-77-8

6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one

Cat. No.: B2360688
CAS No.: 902332-77-8
M. Wt: 442.515
InChI Key: REYOJBKNAKDQFQ-UHFFFAOYSA-N
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Description

6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl piperazine moiety, and a phenyl group attached to the chromen-2-one core. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with a suitable β-keto ester under acidic conditions.

    Introduction of the piperazine moiety: The chromen-2-one intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of a hydroxyl derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Pharmacology: It is investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s and Parkinson’s.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

6-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-32-25-10-6-5-9-23(25)29-13-11-28(12-14-29)18-20-15-27(31)33-26-17-21(24(30)16-22(20)26)19-7-3-2-4-8-19/h2-10,15-17,30H,11-14,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYOJBKNAKDQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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